molecular formula C21H22N4O2S B1227416 1-Methyl-4-[[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]thio]-2-quinolinone

1-Methyl-4-[[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]thio]-2-quinolinone

Cat. No. B1227416
M. Wt: 394.5 g/mol
InChI Key: CBNWPEQPUJLGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]thio]-2-quinolinone is a member of piperazines and a member of pyridines.

Scientific Research Applications

Psychiatric Disorder Treatment Research

1-Methyl-4-[[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]thio]-2-quinolinone and its derivatives have been studied for their potential in treating psychiatric disorders. Specifically, derivatives such as 5-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-2(1H)-quinolinones have been identified with varying potencies as 5-HT1 autoreceptor antagonists and serotonin reuptake inhibitors. These compounds show promise in modifying synaptic serotonin levels, which is a key factor in many psychiatric disorders, including depression and anxiety. The availability of these compounds allows for the exploration of different pharmacological profiles in a range of animal behavioral and disease models (Bromidge et al., 2010).

Antimicrobial Activity

Several studies have synthesized and investigated the antimicrobial properties of quinolinone derivatives. For instance, novel series of thiazolidinone derivatives, including 4-{4-dimethylamino-6-[4-oxo-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-3-yl]-[1,3,5]-triazin-2-yloxy}-1-methyl-1H-quinolin-2-ones, have been synthesized and evaluated against various bacteria and fungi. These studies provide insights into the potential of quinolinone derivatives as antimicrobial agents, paving the way for the development of new therapeutic options (Patel et al., 2012).

Antitumor and Anticancer Research

The field of oncology has also benefited from research on quinolinone derivatives. Synthesis and evaluation of quinolinone compounds, such as 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones, have been conducted to explore their antitumor activity. These studies are crucial in identifying potential new therapies for various types of cancer (Abdel-Jalil et al., 2005).

properties

Product Name

1-Methyl-4-[[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]thio]-2-quinolinone

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

1-methyl-4-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]sulfanylquinolin-2-one

InChI

InChI=1S/C21H22N4O2S/c1-23-17-7-3-2-6-16(17)18(14-20(23)26)28-15-21(27)25-12-10-24(11-13-25)19-8-4-5-9-22-19/h2-9,14H,10-13,15H2,1H3

InChI Key

CBNWPEQPUJLGRN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)SCC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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